7-Phenylhept-4-EN-1-OL
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Overview
Description
7-Phenylhept-4-EN-1-OL: is an organic compound with the molecular formula C13H18O . It consists of a heptene chain with a phenyl group attached at the 7th position and a hydroxyl group at the 1st position. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-4-EN-1-OL can be achieved through several methods. One common approach involves the Grignard reaction , where phenylmagnesium bromide reacts with hept-4-en-1-one to form the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of phenylhept-4-yn-1-ol, followed by selective oxidation to introduce the hydroxyl group at the desired position. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Phenylhept-4-EN-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like or .
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as , , and . .
Major Products:
Oxidation: Formation of 7-phenylhept-4-en-1-one.
Reduction: Formation of 7-phenylheptan-1-ol.
Substitution: Formation of nitro, halo, or sulfonyl derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: 7-Phenylhept-4-EN-1-OL is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions between aromatic and aliphatic chains in biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential medicinal properties .
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Phenylhept-4-EN-1-OL largely depends on its chemical reactivity The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other moleculesThese properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
7-Phenyl-2-heptene-4,6-diyn-1-ol: This compound has a similar heptene chain with a phenyl group but contains additional triple bonds, making it more reactive in certain chemical reactions.
7-Phenylheptan-1-ol: This saturated analog lacks the double bond, resulting in different chemical reactivity and physical properties.
Uniqueness: 7-Phenylhept-4-EN-1-OL is unique due to the presence of both an aromatic ring and an unsaturated aliphatic chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
528840-65-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
7-phenylhept-4-en-1-ol |
InChI |
InChI=1S/C13H18O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-11,14H,3,5,8-9,12H2 |
InChI Key |
CAZPGJLRODBWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCCCO |
Origin of Product |
United States |
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